2-(Dimethylamino)benzothiazol-6-ol

Vue d'ensemble

Description

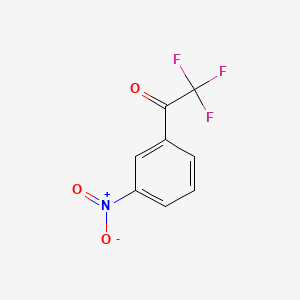

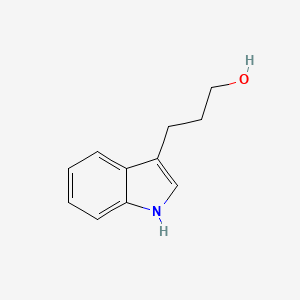

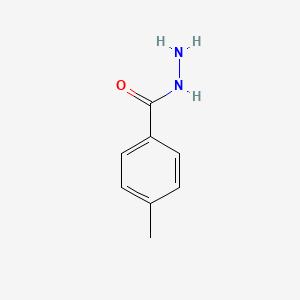

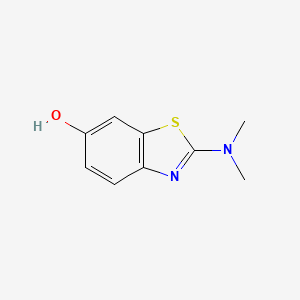

2-(Dimethylamino)benzothiazol-6-ol is a chemical compound . It is also known as 6-Benzothiazolol, 2-[4-(dimethylamino)phenyl]- . The molecular formula of this compound is C9H10N2OS .

Synthesis Analysis

The synthesis of 2-arylbenzothiazole derivatives, which includes 2-(Dimethylamino)benzothiazol-6-ol, has been a subject of interest in recent years . Various synthetic pathways have been developed, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)benzothiazol-6-ol consists of a benzothiazole ring attached to a dimethylamino group . The molecular weight of this compound is 194.25 Da .Chemical Reactions Analysis

Benzothiazole derivatives, including 2-(Dimethylamino)benzothiazol-6-ol, have been found to exhibit a wide range of biological activities, which can be attributed to the changes in the functional group at the 2nd position of the benzothiazole . These changes can induce significant changes in the biological activity of the compounds .Applications De Recherche Scientifique

Drug and Gene Delivery Systems

The compound has been used in the creation of nanocarriers for simultaneous delivery of anticancer drugs and nucleic acids . The nanocarriers were designed to load both types of substances despite their different physico-chemical properties . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA .

Antioxidant, Anti-inflammatory, and Anticancer Applications

The compound has been used to load the antioxidant, anti-inflammatory, and anticancer drug quercetin into nanosized micelles . These micelles were then used to form micelleplexes intended for simultaneous DNA and drug codelivery .

Polymer Synthesis and Modification

The compound has been used in the synthesis and modification of polymers . Specifically, it was used to modify a biocompatible poly (ethylene glycol) (PEG) block and a multi-alkyne-functional biodegradable polycarbonate (PC) block .

Controlled Pesticide Release

The compound has been used in the creation of a pH and temperature dual-responsive chitosan copolymer . This copolymer was used to fabricate pyraclostrobin microcapsules for controlled pesticide release .

Improving Photostability of Pesticides

Microcapsulation of pesticides using this compound can address the inherent limitation of pyraclostrobin that is photo unstable . Microcapsulation could dramatically improve its photostability under ultraviolet light irradiation .

Reducing Acute Toxicity of Pesticides

The compound has been used to reduce the acute toxicity of pesticides . Lower acute toxicity against zebra fish on the first day and gradually similar toxicity over time with that of pyraclostrobin technical concentrate were in accordance with the release profiles of pyraclostrobin microcapsules .

Bioconjugation Reactions

The compound is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Orientations Futures

The future directions in the research of 2-(Dimethylamino)benzothiazol-6-ol and similar benzothiazole derivatives seem promising. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This could pave the way for the development of more potent biologically active benzothiazole-based drugs .

Mécanisme D'action

Target of Action

Similar compounds such as dimepheptanol and deanol have been under investigation for their potential therapeutic effects. Dimepheptanol, for instance, is being studied for its potential in the treatment of opioid/heroin dependence . Deanol has been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia .

Mode of Action

It is known that similar compounds like deanol hold tertiary amine and primary alcohol groups as functional groups . These functional groups can interact with various biological targets, potentially influencing their activity.

Biochemical Pathways

Compounds with similar structures, such as deanol, have been associated with alterations in calcium handling, which can result in cardiac contractile dysfunction .

Pharmacokinetics

Similar compounds like 17-dimethylamino-ethylamino-17-demethoxy-geldanamycin (17-dmag) have been studied for their pharmacokinetic properties . For instance, 17-DMAG was found to have a terminal half-life of between 6.9 and 9.1 hours, depending on the dose and route of administration .

Result of Action

For example, PDMAEMA-based copolymers have shown antimicrobial action .

Action Environment

The action of 2-(Dimethylamino)-1,3-Benzothiazol-6-ol can be influenced by environmental factors such as pH and temperature. For instance, PDMAEMA-based copolymers, which contain similar functional groups, have shown pH-responsive behavior . At low pH, tertiary amines are protonated to render water-soluble PDMAEMA, which then acts as a cationic polyelectrolyte. At higher pH values, the amino groups were deprotonated to render it water-insoluble .

Propriétés

IUPAC Name |

2-(dimethylamino)-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-11(2)9-10-7-4-3-6(12)5-8(7)13-9/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXJPLARKXKFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(S1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10241407 | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)benzothiazol-6-ol | |

CAS RN |

943-04-4 | |

| Record name | 2-(Dimethylamino)-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)benzothiazol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10241407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.